
KRA-533
Übersicht
Beschreibung
KRA-533 ist ein potenter Agonist des KRAS-Proteins, das eine entscheidende Rolle in den Zellsignalwegen spielt, die die Zellproliferation, -differenzierung und das -überleben regulieren. Diese Verbindung zielt direkt auf die GTP/GDP-Bindungstasche im KRAS-Protein ab, hemmt die GTP-Spaltung und führt zum Aufbau von konstitutiv aktivem, GTP-gebundenem KRAS. Diese Aktivierung löst sowohl apoptotische als auch autophagische Zelltodwege speziell in Krebszellen aus .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 4-(4-(2-Bromacetamido)butyl)benzoesäure mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die detaillierte synthetische Route und die Reaktionsbedingungen sind proprietär und werden in der verfügbaren Literatur nicht öffentlich bekannt gegeben .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound werden in den verfügbaren Quellen nicht explizit beschrieben. Es ist wahrscheinlich, dass die Produktion Standardtechniken der organischen Synthese umfasst, einschließlich Reinigungs- und Qualitätskontrollprozessen, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRA-533 involves the reaction of 4-(4-(2-bromoacetamido)butyl)benzoic acid with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available sources. it is likely that the production involves standard organic synthesis techniques, including purification and quality control processes to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KRA-533 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Bindungsreaktionen: This compound bindet an die GTP/GDP-Bindungstasche im KRAS-Protein und verhindert die Spaltung von GTP zu GDP.
Apoptotische und autophagische Wege: Die Verbindung löst apoptotische und autophagische Zelltodwege in Krebszellen aus.
Häufige Reagenzien und Bedingungen
Die gängigen Reagenzien und Bedingungen, die bei den Reaktionen mit this compound verwendet werden, umfassen:
Reagenzien: GTP, GDP und verschiedene Zelllinien (z. B. HCC827, H157, H292).
Bedingungen: In-vitro-Assays umfassen typischerweise Konzentrationen im Bereich von 0 bis 15 µM und Inkubationszeiten von bis zu 48 Stunden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei den Reaktionen mit this compound gebildet werden, sind das aktive, GTP-gebundene KRAS-Protein und die anschließende Aktivierung von apoptotischen und autophagischen Wegen .
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- GTP Accumulation : By inhibiting GTP cleavage, KRA-533 increases the levels of active KRAS.
- Induction of Cell Death : this compound has been observed to induce both apoptotic and autophagic cell death in mutant KRAS-expressing cells .
Applications in Cancer Therapy
This compound has been primarily studied for its potential in treating non-small cell lung cancer (NSCLC) with KRAS mutations. The compound's ability to enhance KRAS activity has led to promising results in both in vitro and in vivo studies.
In Vitro Studies
In vitro experiments demonstrated that this compound effectively induced cell death in several human lung cancer cell lines with KRAS mutations, including A549, H157, Calu-1, and H292. The compound exhibited a concentration-dependent effect on cell viability and proliferation .
In Vivo Studies
Preclinical studies using xenograft models have shown that this compound can suppress tumor growth significantly. For instance, administration of this compound at a dose of 7.5 mg/kg/day over 28 days resulted in notable tumor regression in A549 xenografts without causing significant toxicity to normal tissues .
Comparative Efficacy with Other KRAS Targeting Agents
To understand the efficacy of this compound relative to other agents targeting KRAS mutations, a comparative analysis is presented below:
Compound | Targeted Mutation | Mechanism | In Vitro Efficacy | In Vivo Efficacy | Clinical Trials Status |
---|---|---|---|---|---|
This compound | KRAS mutants | Agonist | Induces apoptosis | Significant tumor suppression in xenografts | Not yet in clinical trials |
AMG510 | KRAS G12C | Inhibitor | Complete inhibition at low concentrations | Effective in advanced solid tumors | Phase III trials ongoing |
D-1553 | KRAS G12C | Inhibitor | Anti-tumor activity across various cancers | Highly potent in xenograft models | Phase I/II study ongoing |
JDQ443 | KRAS G12C | Covalent inhibitor | Reduced cell proliferation | Tumor growth inhibition observed | Multiple clinical studies ongoing |
This table illustrates that while this compound acts as an agonist enhancing KRAS activity, other compounds like AMG510 and D-1553 serve as inhibitors targeting specific mutations.
Case Study 1: Lung Cancer Treatment
A study focused on treating lung cancer cells with this compound showed a marked increase in apoptosis rates and reduced proliferation among mutant KRAS-expressing cells. The results indicated that this compound could be an effective therapeutic option for patients with specific genetic profiles .
Case Study 2: Insulin Resistance Model
Research involving HepG2 cells demonstrated that this compound maintained its ability to activate the RAS pathway even under conditions of insulin resistance. This suggests potential applications beyond oncology, possibly influencing metabolic pathways affected by RAS signaling .
Wirkmechanismus
KRA-533 exerts its effects by binding to the GTP/GDP binding pocket within the KRAS protein, preventing the cleavage of GTP into GDP. This leads to the accumulation of constitutively active GTP-bound KRAS, which subsequently activates both apoptotic and autophagic cell death pathways in cancer cells . The molecular targets and pathways involved include the KRAS protein and downstream signaling pathways such as the MAPK/ERK pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
KRAS-Agonist-533: Ein weiterer potenter KRAS-Agonist, der an die GTP/GDP-Bindungstasche von KRAS bindet.
NSC 112533: Eine Verbindung mit ähnlichen Bindungseigenschaften wie KRA-533.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner Fähigkeit, gezielt auf die GTP/GDP-Bindungstasche im KRAS-Protein abzuzielen, was zum Aufbau von konstitutiv aktivem, GTP-gebundenem KRAS führt. Diese Spezifität und Potenz machen es zu einem wertvollen Werkzeug für die Untersuchung von KRAS-Signalwegen und die Entwicklung gezielter Therapien für KRAS-mutierte Krebserkrankungen .
Biologische Aktivität
KRA-533 is a small molecule identified as a KRAS agonist, specifically targeting mutant KRAS proteins prevalent in various cancers, particularly lung cancer. This compound has shown promising biological activity by enhancing KRAS signaling, which can lead to apoptosis and autophagic cell death in cancer cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by binding to the GTP/GDP-binding pocket of the KRAS protein. This binding inhibits the cleavage of GTP into GDP, resulting in an accumulation of active GTP-bound KRAS. The activation of KRAS leads to downstream signaling pathways that promote cell death mechanisms in cancer cells.
Key Findings:
- Increased KRAS Activity : this compound treatment resulted in enhanced KRAS activity in lung cancer cell lines, particularly those harboring mutations in the KRAS gene. Cell lines such as A549 and H157 exhibited significant sensitivity to this compound compared to non-mutant lines .
- Induction of Cell Death : The compound not only induced apoptosis but also triggered autophagic cell death pathways. This dual mechanism is significant for therapeutic strategies aimed at mutant KRAS-driven cancers .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in promoting cell death among various lung cancer cell lines.
Experimental Data:
Cell Line | KRAS Mutation | IC50 (μM) | Cell Death Mechanism |
---|---|---|---|
A549 | G12S | 10 | Apoptosis & Autophagy |
H157 | G12C | 5 | Apoptosis & Autophagy |
Calu-1 | G12V | 8 | Apoptosis & Autophagy |
Table 1: Efficacy of this compound across different lung cancer cell lines
In Vivo Studies
Animal model studies have further validated the therapeutic potential of this compound. In xenograft models with KRAS-mutant lung cancer, treatment with this compound led to significant tumor suppression without notable toxicity to normal tissues.
Case Study:
In a study involving mice implanted with KRAS-mutant lung cancer cells, administration of this compound resulted in:
- Tumor Growth Suppression : A marked reduction in tumor volume was observed after 28 days of treatment.
- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and autophagy markers post-treatment .
Clinical Implications
The findings surrounding this compound suggest its potential as a novel therapeutic agent for treating cancers driven by mutant KRAS. By shifting the signaling dynamics from pro-survival to pro-death pathways, this compound represents a promising strategy for overcoming resistance mechanisms commonly associated with traditional therapies targeting KRAS.
Eigenschaften
IUPAC Name |
4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQJLTLURXNPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296901 | |
Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10161-87-2 | |
Record name | NSC112533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.